molecular formula C9H12N2O5S B8537811 ethyl 4-methoxy-2-methylsulfonylpyrimidine-5-carboxylate

ethyl 4-methoxy-2-methylsulfonylpyrimidine-5-carboxylate

Katalognummer: B8537811
Molekulargewicht: 260.27 g/mol
InChI-Schlüssel: LKQOSQCDKUVWBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ethyl 4-methoxy-2-methylsulfonylpyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methoxy-2-(methylsulfonyl)pyrimidine-5-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate with methanol in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

ethyl 4-methoxy-2-methylsulfonylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

ethyl 4-methoxy-2-methylsulfonylpyrimidine-5-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of ethyl 4-methoxy-2-(methylsulfonyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate
  • Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate
  • Ethyl 4-(methylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylate

Uniqueness

ethyl 4-methoxy-2-methylsulfonylpyrimidine-5-carboxylate is unique due to the presence of both methoxy and methylsulfonyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C9H12N2O5S

Molekulargewicht

260.27 g/mol

IUPAC-Name

ethyl 4-methoxy-2-methylsulfonylpyrimidine-5-carboxylate

InChI

InChI=1S/C9H12N2O5S/c1-4-16-8(12)6-5-10-9(17(3,13)14)11-7(6)15-2/h5H,4H2,1-3H3

InChI-Schlüssel

LKQOSQCDKUVWBF-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CN=C(N=C1OC)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.